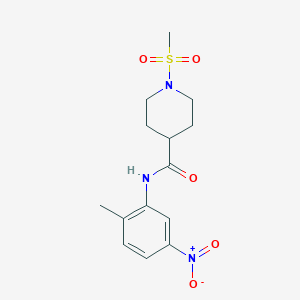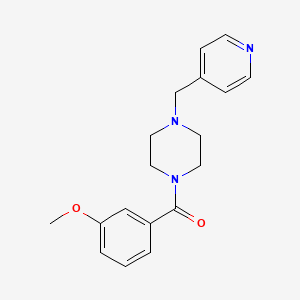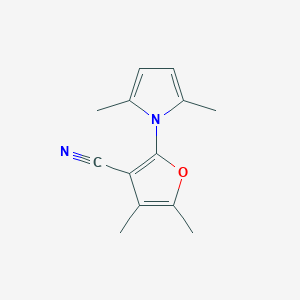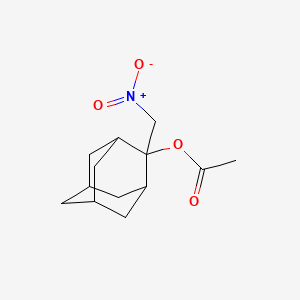![molecular formula C9H10IN3OS B5854026 N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5854026.png)
N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}acetamide, commonly known as IMPT or 5-iodo-3-methyl-2-pyridinyl-thioacetamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. IMPT is a thioamide derivative of pyridine, which has been synthesized and studied for its biochemical and physiological effects.
作用機序
The mechanism of action of IMPT is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. Specifically, IMPT has been shown to inhibit the activity of thioredoxin reductase, an enzyme that is overexpressed in many types of cancer cells. By inhibiting thioredoxin reductase, IMPT can induce oxidative stress and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
IMPT has been shown to have several biochemical and physiological effects. It can induce oxidative stress in cancer cells, leading to their death. It can also inhibit the activity of enzymes involved in cancer cell growth and proliferation. Additionally, IMPT has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
IMPT has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. IMPT can be toxic at high concentrations, and its effects on non-cancerous cells are not well understood. Additionally, its potential side effects and toxicity in vivo have not been fully studied.
将来の方向性
There are several future directions for the study of IMPT. One potential direction is the development of IMPT-based therapies for cancer. Further studies are needed to determine the optimal dosage and administration of IMPT for cancer treatment. Additionally, the potential side effects and toxicity of IMPT in vivo need to be further studied. Another future direction is the study of IMPT's anti-inflammatory effects. Further research is needed to determine its potential use in the treatment of inflammatory diseases. Finally, the development of new IMPT derivatives with improved efficacy and reduced toxicity is another potential future direction for the study of IMPT.
Conclusion
In conclusion, IMPT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a thioamide derivative of pyridine, which has been synthesized and studied for its biochemical and physiological effects. IMPT has been extensively studied for its potential use as an anti-cancer agent and as a reagent in organic chemistry. Its mechanism of action is well understood, and it has several advantages and limitations for lab experiments. There are several future directions for the study of IMPT, including the development of IMPT-based therapies for cancer and the study of its anti-inflammatory effects.
合成法
IMPT can be synthesized by reacting 5-iodo-3-methyl-2-pyridinylamine with carbon disulfide and chloroacetic acid in the presence of a base. The reaction yields IMPT as a white crystalline solid with a molecular weight of 296.2 g/mol. The purity of IMPT can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
IMPT has been extensively studied for its potential applications in scientific research. It is commonly used as a reagent in organic chemistry for the synthesis of other compounds. IMPT has also been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN3OS/c1-5-3-7(10)4-11-8(5)13-9(15)12-6(2)14/h3-4H,1-2H3,(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXNEAGZWWCHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=S)NC(=O)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5853948.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853961.png)

![2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide](/img/structure/B5853978.png)
![4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853987.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5853990.png)



![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5854009.png)
![N-[2-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5854031.png)